molecular formula C3H9NO2S B1228015 2-Aminoethylmethyl sulfone CAS No. 49773-20-8

2-Aminoethylmethyl sulfone

Cat. No. B1228015
CAS RN: 49773-20-8
M. Wt: 123.18 g/mol
InChI Key: SDNXQWUJWNTDCC-UHFFFAOYSA-N
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Description

Sulfones represent a significant class of sulfur-containing organic compounds, characterized by a sulfonyl functional group connected to two carbon atoms. They are known for their diverse applications in pharmaceuticals, agrochemicals, and organic materials due to their unique chemical stability and reactivity. The synthesis, molecular structure, and chemical properties of sulfones have been extensively studied to explore their potential uses further.

Synthesis Analysis

Sulfones are traditionally synthesized via the oxidation of sulfides or through reactions involving sulfonyl chlorides. A notable method involves multicomponent reductive cross-coupling, allowing for the straightforward construction of sulfones. This process utilizes inorganic salts like sodium metabisulfite for inserting SO2 into organic compounds, enabling the synthesis of diverse sulfones with high functional group compatibility (Meng, Wang, & Jiang, 2019).

Molecular Structure Analysis

The molecular structure of sulfones is characterized by the presence of a sulfonyl group (SO2) bonded to two carbon atoms. Structural analyses often reveal significant electron delocalization in the sulfonyl group, affecting the compound's physical and chemical properties. For instance, studies on acyclic sulfur−nitrogen compounds have shown extensive electron delocalization, resulting in shortened S−N bonds upon deprotonation, indicative of the unique structural aspects of sulfones (Haas et al., 1996).

Chemical Reactions and Properties

Sulfones undergo various chemical reactions, including substitutions, eliminations, and additions, due to the electrophilic nature of the sulfonyl group. Their reactivity makes them valuable intermediates in organic synthesis. For example, the direct copper-catalyzed synthesis of sulfonamides demonstrates the versatility of sulfones in forming complex molecules, combining aryl boronic acids, amines, and sulfur dioxide (Chen et al., 2018).

Scientific Research Applications

Sulfone Motifs in Pharmaceuticals and Organic Materials

Sulfone motifs, as seen in compounds like 2-aminoethylmethyl sulfone, have garnered significant interest due to their applications in pharmaceuticals and organic photoconducting materials. Conventional methods of preparing sulfones involve the oxidation of sulfides with strong oxidants, which can have low functional group compatibility. Recent research has developed multicomponent reductive cross-coupling processes involving inorganic salts for the construction of diverse sulfones, including cyclic sulfones and drug molecules with multiple heteroatoms and functional groups. These advancements enable more efficient and versatile synthesis methods for pharmaceuticals and materials that utilize sulfone structures (Meng, Wang, & Jiang, 2019).

Applications in Water Treatment and Nanofiltration

Sulfone compounds, including derivatives of 2-aminoethylmethyl sulfone, have been utilized in the development of novel thin-film composite (TFC) nanofiltration (NF) membranes. These membranes are used for dye treatment in water purification processes. The introduction of sulfonic acid groups to these membranes enhances water permeability without compromising dye rejection, indicating potential applications in water treatment technologies (Liu et al., 2012).

Biomedical Research and Calcium Uptake Modulation

In the biomedical field, sulfone analogues like 2-aminoethylmethyl sulfone have been studied for their effects on calcium ion uptake in biological systems. Compounds such as AEMS (2-aminoethylmethyl sulfone) were found to be more potent stimulators of ATP-dependent calcium ion uptake than taurine in rat retina. This suggests potential applications in understanding and modulating cellular processes that involve calcium ion dynamics (Liebowitz, Lombardini, & Allen, 1989).

Chromatographic and Spectroscopic Applications

Sulfone compounds, including variations of 2-aminoethylmethyl sulfone, have been used in chromatographic and spectroscopic studies. Their unique solvent properties and stability at high temperatures make them suitable as stationary phases in gas chromatography. Such applications are essential for analytical chemistry, particularly in the analysis of complex mixtures (Poole, Shetty, & Poole, 1989).

Fuel Cell Technology

In the field of energy, sulfonated variants of 2-aminoethylmethyl sulfone have been explored for their use in fuel cell technology. Sulfonated polyimides, which can be derived from compounds like 2-aminoethylmethyl sulfone, show promise as polyelectrolytes in fuel cell applications due to their proton conductivity and water stability. This research contributes to the development of more efficient and durable materials for fuel cell membranes (Guo et al., 2002).

Safety And Hazards

2-Aminoethylmethyl sulfone may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Sulfones, including 2-Aminoethylmethyl sulfone, are highly versatile building blocks in organic synthesis and have various applications in fields ranging from pharmaceuticals to materials science . Recent developments in the field of sustainable sulfone synthesis have focused on novel or improved methodologies utilizing solvents recommended by the Chem . Future directions may include further exploration of these sustainable synthesis methods and the development of new applications for sulfones.

properties

IUPAC Name

2-methylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S/c1-7(5,6)3-2-4/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNXQWUJWNTDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198035
Record name 2-Aminoethylmethyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoethylmethyl sulfone

CAS RN

49773-20-8
Record name 2-(Methylsulfonyl)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49773-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoethylmethyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049773208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoethylmethyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SM Liebowitz, JB Lombardini, CI Allen - European Journal of …, 1986 - Elsevier
… In an effort to explore the structure-activity relationship of the sulfonic acid moiety of taurine on calcium uptake, we synthesized 2-aminoethylmethyl-sulfone hydrochloride (AEMS) and …
Number of citations: 10 www.sciencedirect.com
SM Liebowitz, JB Lombardini, CI Allen - Biochemical pharmacology, 1989 - Elsevier
… Abstract-The syntheses of five sulfone analogues of taurine arc described: 2-aminoethylmethyl sulfone (AEMS), thiomorpholine-1,1-… Synthesis of 2-aminoethylmethyl sulfone hydro- …
Number of citations: 30 www.sciencedirect.com
JB Lombardini - Journal of molecular and cellular cardiology, 1994 - Elsevier
… Figure 9(a) shows an autoradiogram of the inhibitory effect of 2aminoethylmethyl sulfone (… ftutoradiographs of the effects of (a) AEMS (2-aminoethylmethyl sulfone) and (b) ATS [(i)—3-am…
Number of citations: 10 www.sciencedirect.com
JB Lombardini, SM Liebowitz - Current eye research, 1990 - Taylor & Francis
The effects of a series of taurine analogues on the accumulation of 45 calcium ions in a crude rat retinal membrane preparation are reported. Calcium ion accumulation was measured …
Number of citations: 10 www.tandfonline.com
RT Stark, DR Pye, W Chen, OJ Newton… - Reaction Chemistry & …, 2022 - pubs.rsc.org
… In the presence of triethylamine, the reaction of 2-aminoethylmethyl sulfone hydrochloride and carboxaldehyde 11 in refluxing methanol afforded the imine 13 as a stable off-white solid, …
Number of citations: 2 pubs.rsc.org
JB Lombardini, SM Liebowitz - Taurine and the Heart: Proceedings of the …, 1989 - Springer
The function of taurine in mammalian tissues is undefined. In the last few years, however, a number of hypotheses have been put forth that now can be tested. Huxtable and Bressler …
Number of citations: 19 link.springer.com
JB Lombardini - Brain Research Reviews, 1991 - Elsevier
The status and potential functions of taurine in the retina have been reviewed. Taurine is present in high concentrations in the retina of all species tested, while the retinal concentrations …
Number of citations: 174 www.sciencedirect.com
JD Militante, JB Lombardini - Nutritional neuroscience, 2002 - Taylor & Francis
Taurine is a free amino acid found in high millimolar concentrations in mammalian tissue and is particularly abundant in the retina. Mammals synthesize taurine endogenously with …
Number of citations: 118 www.tandfonline.com
JB Lombardini, SM Liebowitz - … : Proceedings of a Symposium on the …, 1990 - Wiley-Liss
Number of citations: 0
CG Goetz - European Journal of Pharmacology, 1986
Number of citations: 0

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